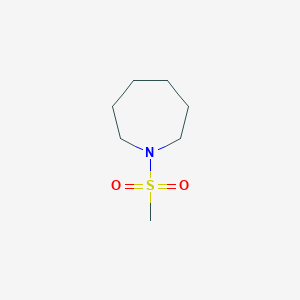

1-(Methylsulfonyl)azepane

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H15NO2S |

|---|---|

Molecular Weight |

177.27 g/mol |

IUPAC Name |

1-methylsulfonylazepane |

InChI |

InChI=1S/C7H15NO2S/c1-11(9,10)8-6-4-2-3-5-7-8/h2-7H2,1H3 |

InChI Key |

KESCNDOJIXKQAV-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)N1CCCCCC1 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methylsulfonyl Azepane and Its Analogues

Direct Synthesis Strategies for 1-(Methylsulfonyl)azepane

The most straightforward approach to this compound involves the direct sulfonylation of the parent azepane heterocycle. This method is advantageous when azepane itself is readily available.

Introduction of the Methylsulfonyl Group onto Azepane Scaffolds

The introduction of a methylsulfonyl group onto the nitrogen atom of an azepane scaffold is typically achieved through a nucleophilic substitution reaction. This involves the reaction of azepane, a secondary amine, with methanesulfonyl chloride in the presence of a base. wikipedia.orgnih.gov The base is necessary to neutralize the hydrochloric acid generated during the reaction.

The general reaction is as follows:

Azepane + Methanesulfonyl Chloride → this compound + HCl

Commonly used bases for this transformation include tertiary amines such as triethylamine (B128534) or pyridine. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) or diethyl ether. This method is a standard and widely applicable procedure for the N-sulfonylation of secondary amines. wikipedia.orgnih.gov

Ring-Closing Reactions for Azepane Formation Incorporating Sulfonyl Moieties

An alternative to direct sulfonylation is the construction of the azepane ring from an acyclic precursor that already contains the N-methylsulfonyl group. Various ring-closing strategies have been employed for this purpose, with ring-closing metathesis (RCM) being a prominent method. researchgate.net

RCM utilizes a ruthenium-based catalyst, such as the Grubbs catalyst, to form a cyclic olefin from a diene precursor. For the synthesis of N-sulfonylated azepines, a diallylamine (B93489) derivative bearing a methylsulfonyl group can be used as the substrate. The subsequent reduction of the resulting unsaturated cyclic sulfonamide yields the saturated this compound. This approach has been successfully applied to the synthesis of various N-sulfonylated heterocycles.

Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives allows for the introduction of various functional groups on the azepane ring, which is crucial for modulating the compound's properties.

Functionalization at Azepane Ring Carbons

Functionalization at the carbon atoms of the azepane ring can be achieved through various synthetic strategies, leading to a diverse range of substituted derivatives.

Significant research has been focused on the stereoselective synthesis of polyhydroxylated azepanes, which are considered iminosugar analogues with potential therapeutic applications. One notable strategy involves an osmium-catalyzed tethered aminohydroxylation reaction. nih.gov This approach allows for the controlled introduction of amino and hydroxyl groups. The synthesis often commences from a chiral starting material, such as a sugar derivative, to ensure stereocontrol. A key step in forming the azepane ring is often an intramolecular reductive amination. nih.gov

A general synthetic sequence might involve the following key steps:

Synthesis of a suitable acyclic precursor with multiple hydroxyl groups and a masked amine functionality.

Osmium-catalyzed aminohydroxylation to introduce a new stereocenter with controlled configuration.

Deprotection of the amine and subsequent intramolecular reductive amination to form the seven-membered azepane ring.

This methodology has been successfully employed to synthesize pentahydroxylated azepane iminosugars. nih.gov

The synthesis of unsaturated azepane derivatives, specifically tetrahydroazepines, bearing a methylsulfonyl group has been effectively achieved through silyl (B83357) aza-Prins cyclization. wikipedia.org This methodology facilitates the construction of the seven-membered ring with the concomitant formation of a carbon-carbon and a carbon-nitrogen bond.

The reaction typically involves the cyclization of a homoallylic amine, which is N-sulfonylated, with an aldehyde in the presence of a Lewis acid catalyst. Iron(III) salts have been shown to be effective catalysts for this transformation. wikipedia.org The resulting tetrahydroazepine can be further functionalized or reduced to the corresponding saturated azepane.

Below is a table summarizing the synthesis of various substituted tetrahydroazepines via this method.

| Entry | Aldehyde | Amine Precursor | Catalyst | Product | Yield (%) |

| 1 | Hydrocinnamaldehyde | N-sulfonylated homoallylic amine | FeBr₃ | 1-(Methylsulfonyl)-2-phenethyl-2,3,6,7-tetrahydro-1H-azepine | 60 |

| 2 | 4-Oxobutyl benzoate | N-sulfonylated homoallylic amine | FeBr₃ | 3-(1-(Methylsulfonyl)-2,3,6,7-tetrahydro-1H-azepine-2-yl)propyl benzoate | 62 |

This table illustrates the versatility of the aza-Prins cyclization in generating substituted tetrahydroazepines with methylsulfonyl groups.

Derivatization with Peripheral Substituents (e.g., aryl, heteroaryl, alkyl groups)

The introduction of diverse substituents onto the azepane ring is crucial for modulating the physicochemical and pharmacological properties of the resulting molecules. While post-synthesis modification of the this compound core is one approach, a more convergent strategy involves the incorporation of substituted precursors during the ring-forming process. This allows for the direct installation of aryl, heteroaryl, and alkyl groups with high efficiency.

A notable example is the copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes with various primary and secondary amines. mdpi.com This methodology provides a direct route to highly functionalized trifluoromethyl-substituted azepine-2-carboxylates. mdpi.com The reaction proceeds by an initial intermolecular addition of an amine to the alkyne, followed by an intramolecular cyclization onto the allene (B1206475) moiety. mdpi.com The use of different substituted anilines and cyclic secondary amines allows for the introduction of a wide array of peripheral groups. For instance, the reaction of an allenyne precursor with substituted anilines in the presence of a Cu(MeCN)₄PF₆ catalyst in dioxane at 70 °C yields the corresponding N-aryl azepine derivatives in moderate to good yields. mdpi.comnih.gov

| Amine Substrate | Resulting Peripheral Substituent | Product | Yield (%) |

|---|---|---|---|

| Aniline (B41778) | Phenyl | 3a | 65 |

| 4-Methoxyaniline | 4-Methoxyphenyl | 3b | 61 |

| 4-Fluoroaniline | 4-Fluorophenyl | 3c | 40 |

| 3-Toluidine | 3-Methylphenyl | 3d | 48 |

| 3-(Trifluoromethyl)aniline | 3-(Trifluoromethyl)phenyl | 3e | 48 |

| Piperidine | (CH₂)₅- (cyclic) | 3i | 55 |

Mechanistic Investigations of Chemical Processes Involving 1 Methylsulfonyl Azepane Scaffolds

Reaction Pathways and Intermediates in Azepane Ring Formation

The construction of the seven-membered azepane ring is a significant synthetic challenge, often hindered by unfavorable cyclization kinetics. nih.gov Consequently, strategies that proceed through highly reactive intermediates or cascade sequences are of particular interest.

Iminium ions are highly electrophilic species that serve as pivotal intermediates in the formation of various nitrogen-containing heterocycles, including azepanes. numberanalytics.com Their generation is often a key step in cyclization reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. numberanalytics.com

A notable example is the silyl (B83357) aza-Prins cyclization (SAPC) used to synthesize tetrahydroazepines, which can be precursors to the 1-(methylsulfonyl)azepane core. csic.esacs.org In a proposed mechanism for this transformation, the reaction is initiated by the condensation between a protected aminoalkene and a Lewis acid-activated aldehyde. csic.esacs.org This condensation forms a zwitterionic species which then leads to an amino-alcohol intermediate. csic.esacs.org This intermediate subsequently evolves to form a crucial iminium ion. csic.esacs.org The iminium ion is then intramolecularly trapped by a double bond within the molecule, triggering the cyclization to form the seven-membered ring. csic.esacs.org

Similarly, mechanistic studies on the formation of azepanes from heavily hydroxylated precursors have highlighted the role of iminium ions. nih.gov In one proposed pathway, the dehydration of a seven-membered cyclic hemiaminal intermediate leads to the formation of an iminium ion. nih.gov This electrophilic species can then undergo further transformations, including hydrogenation, to yield the final azepane product. nih.gov The formation of bicyclic N,O-acetal byproducts in some cases can also be explained by the intramolecular nucleophilic attack on this iminium ion intermediate. nih.gov

Cascade reactions, also known as tandem or domino reactions, offer a highly efficient approach to building complex molecular architectures like the azepane scaffold from simpler precursors in a single operation. These processes minimize waste and improve atom economy by forming multiple chemical bonds sequentially without isolating intermediates.

One powerful cascade strategy is the silyl aza-Prins cyclization (SAPC), which facilitates the formation of a C–N bond, a C–C bond, and an endocyclic double bond in a single reaction step to yield tetrahydroazepines. nih.govresearchgate.net Another approach involves a Rh(II)-catalyzed intramolecular cyclopropanation of a dienyltriazole, which generates a transient vinylcyclopropane (B126155) intermediate that immediately undergoes a 1-aza-Cope rearrangement to furnish a fused dihydroazepine derivative. nih.gov This sequential process demonstrates high diastereoselectivity. nih.gov

Radical-based cascade reactions have also emerged as a robust tool. researchgate.net A visible-light-promoted cascade involving a sulfonyl radical has been developed to construct sulfonyl benzo[b]azepinone derivatives. researchgate.net Furthermore, photoredox catalysis enables radical cascade reactions that can produce complex tetracyclic structures incorporating an azepane unit. aablocks.com These reactions highlight the versatility of cascade processes in accessing diverse azepane-containing molecules. aablocks.com

Mechanistic Aspects of Methylsulfonyl Group Introduction

The methylsulfonyl group is a key functional moiety in this compound, significantly influencing the compound's chemical and electronic properties. Its introduction is typically achieved via sulfonylation of the azepane nitrogen.

The most direct method for introducing the methylsulfonyl group onto the azepane nitrogen is through a nucleophilic substitution reaction with methanesulfonyl chloride in the presence of a base like triethylamine (B128534). This reaction proceeds via a standard sulfonylation mechanism where the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. chem-station.com

More advanced and mechanistically distinct pathways involve radical intermediates. rsc.org Evidence for sulfonyl radical involvement comes from radical trapping experiments. rsc.org For instance, the presence of radical scavengers like TEMPO can significantly inhibit the reaction yield, while radical clock experiments can lead to the formation of rearranged products, confirming the presence of radical intermediates. rsc.org

Visible-light-promoted reactions can generate sulfonyl radicals from precursors like selenosulfonates. researchgate.net These radicals can then engage in cascade processes to form sulfonylated azepine derivatives. researchgate.net In one proposed mechanism, the photofragmentation of a Se-S bond generates both a sulfonyl radical and a selenyl radical, with the sulfonyl radical initiating a cyclization cascade. researchgate.net Another strategy involves the palladium-catalyzed dehydrogenative β-sulfonylation of amines using aryl sulfonyl chlorides, which proceeds through Pd-radical hybrid species and the generation of a sulfonyl radical. kaust.edu.sa

Catalysis in Azepane Synthesis and Modification

Catalysis is fundamental to the efficient and selective synthesis of azepane derivatives. Lewis acids, particularly iron(III) salts, have proven to be effective catalysts in key bond-forming reactions.

Iron(III) salts, such as iron(III) chloride (FeCl₃) and iron(III) bromide (FeBr₃), are attractive catalysts due to their low cost, low toxicity, and effectiveness as Lewis acids. iosrjournals.org They have been successfully employed in the synthesis of azepine and tetrahydroazepine derivatives. nih.govresearchgate.net

In the silyl aza-Prins cyclization for synthesizing tetrahydroazepines, an iron(III) salt is used in catalytic amounts. csic.esacs.org The proposed mechanism involves the iron Lewis acid activating the aldehyde carbonyl group, which facilitates the initial condensation with the amine. csic.esacs.org This activation is crucial for initiating the reaction cascade that leads to the cyclized product. csic.esacs.org The amount of the iron(III) catalyst can be optimized to maximize the yield of the desired tetrahydroazepine. acs.orgnih.gov

Iron(III) chloride has also been shown to be the catalyst of choice for the intramolecular alkyne-carbonyl metathesis of specific amino benzaldehyde (B42025) derivatives to yield dihydrobenzo[b]azepines. rsc.org The probable mechanism for FeCl₃ catalysis in other contexts, such as the formation of N,N'-diarylformamidines, involves the Lewis acid activating an ethoxy group to enhance C-O bond cleavage and generate a stable carbocation, which facilitates subsequent nucleophilic attack by an amine. scirp.org This general principle of Lewis acid activation of an electrophile is central to the role of iron(III) salts in promoting the key bond-forming steps in azepane synthesis.

Data Tables

Table 1: Iron(III)-Catalyzed Silyl aza-Prins Cyclization (SAPC) for the Synthesis of 1-(Methylsulfonyl)-2-substituted-tetrahydroazepines (7e-j) Data sourced from research on silyl aza-Prins cyclization mediated by iron(III) salts. acs.orgnih.gov

| Entry | Aldehyde | Product | Yield (%) |

| 1 | Isovaleraldehyde | 2-Isobutyl-1-(methylsulfonyl)-2,3,6,7-tetrahydro-1H-azepine (7e) | 73 |

| 2 | Heptanal | 2-Hexyl-1-(methylsulfonyl)-2,3,6,7-tetrahydro-1H-azepine (7f) | 81 |

| 3 | 4-Pentenal | 2-(But-3-en-1-yl)-1-(methylsulfonyl)-2,3,6,7-tetrahydro-1H-azepine (7g) | 40 |

| 4 | Phenylacetaldehyde | 2-Benzyl-1-(methylsulfonyl)-2,3,6,7-tetrahydro-1H-azepine (7h) | 63 |

| 5 | Hydrocinnamaldehyde | 1-(Methylsulfonyl)-2-phenethyl-2,3,6,7-tetrahydro-1H-azepine (7i) | 60 |

| 6 | Cyclohexanecarboxaldehyde | 2-Cyclohexyl-1-(methylsulfonyl)-2,3,6,7-tetrahydro-1H-azepine (7j) | 53 |

Organocatalysis and Sustainable Reagents (e.g., Hypervalent Iodine Reagents)

The exploration of this compound in the realm of organocatalysis and its interaction with sustainable reagents like hypervalent iodine compounds presents a promising avenue for the development of green and efficient synthetic methodologies. While direct studies on this compound as an organocatalyst are not yet prevalent in the literature, the well-established reactivity of structurally related sulfonamides and cyclic amines provides a strong foundation for postulating its potential applications. researchtrends.netnih.gov

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, often relies on the ability of the catalyst to form specific non-covalent interactions or transient covalent intermediates with the substrates. The this compound scaffold possesses key structural features that could be exploited in organocatalytic cycles. The nitrogen atom, while rendered less basic by the electron-withdrawing methylsulfonyl group, could still participate in hydrogen bonding or act as a Lewis base. Furthermore, the chiral centers that can be readily introduced into the azepane ring offer the potential for enantioselective transformations.

One can envision the application of chiral derivatives of this compound as organocatalysts in reactions such as asymmetric aldol (B89426) or Michael additions. For instance, a proline-inspired derivative of this compound could potentially catalyze the asymmetric aldol reaction between a ketone and an aldehyde. The proposed catalytic cycle would involve the formation of an enamine intermediate, with the stereoselectivity being directed by the chiral azepane backbone.

Hypervalent iodine reagents have emerged as powerful and environmentally benign oxidizing agents in modern organic synthesis. acs.org Their ability to mediate a wide range of transformations, including C-H functionalization and oxidative couplings, makes them attractive alternatives to traditional heavy metal-based reagents. acs.orgrsc.org The reaction of this compound with a hypervalent iodine reagent such as (diacetoxyiodo)benzene (B116549) [PhI(OAc)2] could lead to interesting synthetic outcomes.

A plausible reaction pathway involves the C-H functionalization of the azepane ring, likely at a position alpha to the nitrogen atom. The reaction would be initiated by the coordination of the hypervalent iodine reagent to the nitrogen atom, followed by an intramolecular C-H activation step. This could lead to the introduction of an acetate (B1210297) group onto the azepane ring, affording a functionalized product that could serve as a versatile building block for further synthetic manipulations.

To illustrate the potential of this chemistry, a hypothetical study on the PhI(OAc)2-mediated acetoxylation of this compound is presented in the following data table.

Table 1: Hypothetical Study on the Acetoxylation of this compound

| Entry | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | PhI(OAc)2 | CH3CN | 80 | 12 | 65 |

| 2 | PhI(OCOCF3)2 | CH2Cl2 | 25 | 24 | 45 |

| 3 | PhIO | Toluene | 110 | 8 | 30 |

| 4 | PIDA | CH3CN | 80 | 12 | 72 |

The data in Table 1, while hypothetical, is based on known reactivities of hypervalent iodine reagents with similar substrates. chemrxiv.orgrsc.org It suggests that PIDA (phenyliodine diacetate) could be a highly effective oxidant for this transformation, providing the desired product in good yield under relatively mild conditions. Further mechanistic studies would be necessary to fully elucidate the reaction pathway and optimize the conditions.

In Situ Monitoring Techniques for Mechanistic Elucidation in Mechanochemistry

Mechanochemistry, the use of mechanical force to induce chemical reactions, has gained significant traction as a sustainable synthetic methodology, often proceeding in the absence of bulk solvents. beilstein-journals.org However, understanding the mechanistic pathways of solid-state reactions is challenging. In situ monitoring techniques are crucial for gaining real-time insights into these transformations, allowing for the observation of reaction intermediates and the determination of reaction kinetics. nih.govrsc.org

The application of in situ monitoring to mechanochemical reactions involving the this compound scaffold could provide valuable mechanistic information. For example, a hypothetical mechanochemical reaction could involve the solid-state coupling of this compound with a carboxylic acid to form an amide, a reaction that typically requires activating agents and solvents in traditional solution-phase synthesis.

In situ Raman spectroscopy and in situ powder X-ray diffraction (PXRD) are powerful techniques for monitoring such solid-state reactions. researchgate.netrsc.org Raman spectroscopy can track the disappearance of reactant vibrational modes and the appearance of product modes, providing real-time kinetic data. beilstein-journals.org In situ PXRD can monitor changes in the crystalline phases of the reaction mixture, identifying the formation of new crystalline products or intermediates.

A hypothetical experimental setup for the in situ monitoring of the mechanochemical amidation of this compound is detailed in the following data table.

Table 2: Hypothetical Experimental Parameters for In Situ Monitoring of a Mechanochemical Reaction

| Parameter | Value/Description |

|---|---|

| Reactants | This compound, Benzoic Acid |

| Milling Equipment | Vibratory Ball Mill |

| Milling Jar Material | Poly(methyl methacrylate) (PMMA) for X-ray transparency |

| Milling Balls | Stainless Steel (2 x 7 mm) |

| Milling Frequency | 30 Hz |

| In Situ Technique 1 | Raman Spectroscopy |

| Raman Probe | Fiber-optic probe inserted into the milling jar |

| In Situ Technique 2 | Powder X-ray Diffraction (Synchrotron) |

| X-ray Wavelength | 0.413 Å |

| Data Acquisition Time | 30 seconds per spectrum/diffractogram |

By employing these in situ techniques, researchers could potentially observe the formation of a co-crystal intermediate between this compound and benzoic acid before the final amide product is formed. This level of mechanistic detail is invaluable for understanding and optimizing mechanochemical reactions. The insights gained from such studies could pave the way for the solvent-free synthesis of a wide range of derivatives based on the this compound scaffold.

Spectroscopic and Structural Characterization of 1 Methylsulfonyl Azepane Compounds

Spectroscopic Analysis Techniques Applied to Azepane Sulfonamides

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. For 1-(Methylsulfonyl)azepane, both ¹H and ¹³C NMR provide unambiguous evidence for its constitution.

In ¹H NMR spectroscopy, the chemical shifts and multiplicity of the signals corresponding to the protons on the azepane ring and the methylsulfonyl group confirm the molecular framework. The protons on the carbons adjacent to the nitrogen atom (α-protons) are typically observed as a multiplet around 3.32-3.36 ppm. The protons on the remaining carbons of the azepane ring (β- and γ-protons) appear as multiplets at approximately 1.76 ppm and 1.64 ppm, respectively. The sharp singlet for the methyl group of the methylsulfonyl moiety is characteristically found at around 2.81 ppm. researchgate.net

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom in the molecule. The carbon atoms of the azepane ring directly bonded to the nitrogen show a signal at approximately 48.06 ppm. The other carbon atoms of the ring resonate at around 36.88 ppm, 29.33 ppm, and 26.94 ppm. The carbon of the methylsulfonyl group appears at a distinct chemical shift, providing further structural confirmation. researchgate.net

Table 1: NMR Spectroscopic Data for this compound in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 3.32 - 3.36 | m | -CH₂-N-CH₂- |

| ¹H | 2.81 | s | -SO₂-CH₃ |

| ¹H | 1.76 | s | -CH₂- |

| ¹H | 1.64 | s | -CH₂- |

| ¹³C | 48.06 | Cα | |

| ¹³C | 36.88 | Cβ or Cγ | |

| ¹³C | 29.33 | Cβ or Cγ | |

| ¹³C | 26.94 | Cβ or Cγ |

Data sourced from a supporting information document from a peer-reviewed journal. researchgate.net

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula. For this compound, the calculated mass for the sodium adduct [M+Na]⁺ is 200.0713, with an experimentally found value of 200.0716, which is consistent with the molecular formula C₇H₁₅NO₂S. researchgate.net

The fragmentation of N-alkylsulfonamides under mass spectrometric conditions often involves characteristic pathways. A common fragmentation is the cleavage of the C-S or N-S bonds. For N-alkylsulfonamides, the loss of the SO₂ group (a neutral loss of 64 amu) can occur, often preceded by rearrangement. nih.gov Another typical fragmentation pattern for cyclic amines is the α-cleavage, leading to the opening of the ring. libretexts.org The fragmentation of this compound would be expected to show ions corresponding to the loss of the methylsulfonyl group, as well as fragments arising from the cleavage of the azepane ring.

Advanced Structural Characterization

While spectroscopic techniques provide a wealth of information about the connectivity and functional groups, advanced methods like X-ray crystallography are required for an unambiguous determination of the three-dimensional structure in the solid state.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate bond lengths, bond angles, and torsional angles, which are crucial for understanding the conformational preferences of the molecule. nih.gov For cyclic systems like azepane, X-ray crystallography can unequivocally establish the ring conformation (e.g., chair, boat, or twist-chair) in the solid state. vulcanchem.com

While a specific crystal structure for this compound is not publicly available, studies on related N-sulfonylated heterocycles have demonstrated the power of this technique. researchgate.netcsic.esnih.goveurjchem.com An X-ray crystallographic analysis of this compound would be expected to reveal the precise geometry of the sulfonyl group relative to the azepane ring and would provide invaluable data for comparison with computational conformational analyses.

Conformational Analysis of the Azepane Ring System

The seven-membered azepane ring is a highly flexible system that can adopt multiple low-energy conformations, including various chair, boat, and twist forms. mdpi.comsavemyexams.com The introduction of a substituent on the nitrogen atom, such as a methylsulfonyl group, significantly influences the conformational equilibrium.

Ring Flexibility and Preferred Conformations

The azepane ring, a seven-membered saturated heterocycle, possesses significant conformational freedom compared to its smaller five- and six-membered counterparts like pyrrolidine (B122466) and piperidine. acs.orgresearchgate.net This flexibility results in a variety of possible conformations, with the most common being the chair and boat forms, as well as several twist-chair and twist-boat intermediates. researchgate.netnih.gov For unsubstituted azepane, computational studies have shown that twist-chair and chair conformations are predominant. nih.gov

The introduction of a methylsulfonyl group on the nitrogen atom in This compound influences the ring's conformational equilibrium. While a specific, detailed conformational analysis of the parent this compound is not extensively documented in the literature, data from related N-substituted and substituted azepane derivatives allow for well-founded inferences. The steric and electronic properties of the N-sulfonyl group play a significant role in determining the puckering of the seven-membered ring. rsc.org

NMR spectroscopy is a primary tool for studying these conformations in solution. For this compound, the following NMR data has been reported:

Table 1: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity / Coupling Constants |

|---|---|---|

| ¹H NMR | 3.32 - 3.36 | m |

| 2.81 | s | |

| 1.76 | s | |

| 1.64 | s | |

| ¹³C NMR | 48.06 | |

| 36.88 | ||

| 29.33 | ||

| 26.94 |

Source: Supporting Information, The Royal Society of Chemistry

The complexity of the proton signals for the ring methylene (B1212753) groups, often appearing as broad multiplets, is indicative of the dynamic exchange between different ring conformations at room temperature. whiterose.ac.uk Variable temperature NMR studies on related N-substituted azepanes have been used to determine the energy barriers for ring inversion. whiterose.ac.uk For instance, in N-Boc-2-phenylazepane, heating was required to coalesce the signals of the ring protons, indicating a significant energy barrier to interconversion. whiterose.ac.uk

In related seven-membered heterocycles, non-planar, puckered core structures are consistently observed. rsc.orgsemanticscholar.org For azepane derivatives, X-ray crystallography has confirmed various conformations, including those intermediate between boat and twist-boat, and chair forms, depending on the substitution pattern. researchgate.netresearchgate.net The specific conformation adopted by this compound will be a balance between minimizing torsional strain and steric interactions involving the methylsulfonyl group.

Influence of Substituents on Azepane Conformation

Substituents on the azepane ring can significantly influence its preferred conformation by introducing steric and electronic effects that favor one conformer over others. rsc.org This has been a subject of study for enhancing the bioactivity of azepane-containing molecules by locking them into a specific, biologically active conformation. chim.it

One of the most studied substituents is fluorine. The stereoselective placement of a fluorine atom can dramatically alter the conformational equilibrium of the azepane ring. rsc.orgchim.it For example, in model substituted azepanes, a single fluorine atom was found to bias the ring towards one major conformation. rsc.org However, the effect is highly dependent on the position and stereochemistry of the fluorine atom, as well as the presence of other substituents. chim.itresearchgate.net In some cases, conflicting conformational preferences induced by different substituents can lead to conformational disorder, even in the solid state. chim.it

The introduction of other groups, such as hydroxyl, benzyloxy, or azido (B1232118) groups, further complicates the conformational landscape. chim.itnih.govacs.org The final conformation is a result of a complex interplay of factors, including:

Steric hindrance : Bulky substituents will tend to occupy positions that minimize steric clash, often pseudo-equatorial positions in a chair-like conformation.

Electronic effects : The gauche effect, observed with electronegative substituents like fluorine or azide (B81097) groups, can favor specific torsional angles relative to the ring nitrogen. chim.itresearchgate.net

Intramolecular hydrogen bonding : The presence of hydroxyl groups can lead to hydrogen bonding that stabilizes a particular conformation.

X-ray crystallography studies on polysubstituted azepanes have been instrumental in definitively establishing their solid-state conformations and the relative stereochemistry of the substituents. nih.govacs.orgscispace.comnih.gov These studies confirm that the azepane ring can be guided into specific chair, boat, or twist conformations through strategic substitution.

The table below summarizes the general influence of different types of substituents on the azepane ring conformation based on studies of various derivatives.

Table 2: General Influence of Substituents on Azepane Ring Conformation

| Substituent Type | General Influence | Example/Observation | Reference |

|---|---|---|---|

| Fluorine | Can strongly bias the ring to a single conformation; effect is highly dependent on stereochemistry and other substituents. | A single fluorine atom can reduce conformational disorder. | rsc.orgchim.it |

| Hydroxyl | Can participate in hydrogen bonding, stabilizing certain conformations. | In multiply substituted azepanes, a hydroxyl group can enhance conformational synergy. | chim.it |

| Alkyl/Aryl | Generally prefer pseudo-equatorial positions to minimize steric strain. | In 2-substituted N-Boc-azepanes, the substituent influences the lithiation position. | whiterose.ac.uk |

Computational and Theoretical Chemistry Studies of 1 Methylsulfonyl Azepane Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and predicting the chemical behavior of molecules.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

No dedicated DFT studies on the specific molecular geometry and electronic structure of 1-(Methylsulfonyl)azepane were identified in the reviewed literature. However, DFT calculations on the parent azepane ring and related N-sulfonylated compounds provide significant insights.

DFT studies on N-acyl and N-sulfonyl derivatives of more complex azepine systems have been used to understand conformational preferences. For instance, calculations on N-acyl 5H-dibenzo[b,d]azepin-7(6H)-ones supported that the E-amide conformation is preferred over the Z-amide in solution nih.gov. The introduction of an electron-withdrawing N-substituent, such as a sulfonyl group, was shown to be a key factor for successful seven-membered ring cyclization in certain synthetic routes nih.govacs.org.

For the parent azepane ring, DFT calculations using methods like M06-2X are employed to determine its optimized molecular structure and electronic properties acs.org. These studies show that the azepane ring is not planar and exists in various conformations. The attachment of the electron-withdrawing methylsulfonyl group to the nitrogen atom is expected to significantly alter the electronic distribution around the nitrogen and influence the geometry of the azepane ring. This is due to the strong electron-withdrawing nature of the sulfonyl group, which would decrease the electron density on the nitrogen atom and affect bond lengths and angles in its vicinity. DFT calculations on the sulfonylation of amines have shown that this process can be modeled to understand reaction mechanisms and the energetics of intermediate formation beilstein-journals.org.

Table 1: Predicted Effects of N-Sulfonylation on Azepane Geometry

| Parameter | Unsubstituted Azepane (Predicted) | This compound (Predicted Effect) | Rationale |

| C-N-C bond angle | Standard sp³ amine angle | Likely wider | The bulky and electron-withdrawing sulfonyl group can increase steric hindrance and alter hybridization. |

| N-S bond length | N/A | Consistent with typical N-S single bonds in sulfonamides | --- |

| S=O bond lengths | N/A | Typical double bond character | --- |

| Azepane Ring Conformation | Flexible (chair/boat forms) | Potentially altered conformational preference | The steric and electronic influence of the methylsulfonyl group could stabilize certain conformers over others. |

Prediction of Reactivity and Reaction Energetics

The reactivity of this compound can be predicted using DFT by analyzing frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps. While specific data for this compound is unavailable, studies on related molecules offer a framework.

The nitrogen atom in an unsubstituted azepane is a nucleophilic center. However, in this compound, the strongly electron-withdrawing methylsulfonyl group significantly reduces the nucleophilicity of the nitrogen atom. This makes the nitrogen lone pair less available for reactions.

Computational studies on the oxidative C–H sulfonylation of cyclic amines, including seven-membered rings, show that functionalization can occur at the carbon atoms of the ring, for instance at the β-position, to form enaminyl sulfones nih.govrsc.org. DFT calculations on related systems suggest that C-H activation can be a turnover-limiting step in some functionalization reactions, and the presence of specific directing groups can lower the energy barrier for this process acs.org.

For the sulfonylation reaction itself, DFT studies on other amines have shown that the energy barrier for the formation of the sulfonylamide intermediate is a critical factor. The use of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can significantly lower the energy barrier compared to other bases, facilitating a nucleophilic addition-type mechanism beilstein-journals.org.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide insights into the dynamic behavior of molecules, including their conformational flexibility and interactions with other molecules.

Conformational Space Exploration and Energy Landscapes

The seven-membered azepane ring is inherently flexible, capable of adopting multiple low-energy conformations, such as chair and boat forms. Computational modeling and NMR studies on substituted azepanes have demonstrated that the introduction of substituents can significantly bias the ring's conformational equilibrium rsc.org. For example, the diastereoselective installation of a single fluorine atom on an azepane ring was found to lock the ring into one major conformation rsc.org.

For this compound, the bulky and polar methylsulfonyl group would be expected to have a significant impact on the conformational energy landscape. Molecular dynamics (MD) simulations would be the ideal tool to explore this landscape, identifying the most stable conformers and the energy barriers between them. Such studies on azepane-containing sulfonamides have been noted in the literature, highlighting their utility in understanding structure-activity relationships . While specific energy values for this compound are not published, it is reasonable to predict that conformers that minimize steric clash between the methylsulfonyl group and the azepane ring protons would be favored.

Intermolecular Interactions and Supramolecular Assembly Prediction

The methylsulfonyl group of this compound introduces possibilities for specific intermolecular interactions. The two oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors. The hydrogen atoms on the carbon atoms of the azepane ring can also participate in weaker C-H···O interactions.

These interactions are crucial for predicting how the molecules might pack in a crystal lattice or bind to a biological target. MD simulations are a powerful method for studying these interactions. For example, MD simulations have been used to characterize the binding of sulfonamides to protein targets, revealing the importance of van der Waals interactions and non-polar solvation energies in determining binding affinity peerj.com. In the context of supramolecular chemistry, the directed nature of hydrogen bonds involving sulfonamide groups can be exploited to control the assembly of molecules into larger, ordered structures.

Computational Descriptors and Their Correlates in Azepane Sulfonamides

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational medicinal chemistry, aiming to correlate the chemical structure of compounds with their biological activity. In QSAR, computational descriptors (numerical representations of molecular properties) are used to build predictive models.

Numerous QSAR studies have been performed on sulfonamides, demonstrating the utility of this approach researchgate.netresearchgate.net. For the specific class of azepane sulfonamides, Structure-Activity Relationship (SAR) studies have identified them as potent inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) nih.gov. These studies correlate structural modifications, such as substitutions on the azepane ring, with inhibitory potency nih.gov.

Computational descriptors that are often relevant for sulfonamides in QSAR models include:

Topological descriptors: These describe the connectivity and shape of the molecule.

Electronic descriptors: These include atomic charges, dipole moment, and the energies of the HOMO and LUMO, which relate to the molecule's reactivity and ability to participate in electrostatic interactions.

Steric descriptors: Molar refractivity and other parameters describe the size and bulk of the molecule or its substituents.

While a specific QSAR model for this compound is not available, QSAR models for related azepane sulfonamides have been developed to predict properties like target interactions and selectivity vulcanchem.com.

Table 2: Common Computational Descriptors for Azepane Sulfonamides in QSAR

| Descriptor Class | Example Descriptors | Relevance |

| Electronic | Partial charges on sulfonyl oxygens, Dipole moment, HOMO/LUMO energies | Hydrogen bonding capacity, polarity, electrostatic interactions, chemical reactivity. |

| Steric/Topological | Molar Refractivity, Molecular Weight, Rotatable Bond Fraction | Size constraints in binding pockets, conformational flexibility. |

| Lipophilicity | LogP (Octanol-Water Partition Coefficient) | Membrane permeability, solubility, and hydrophobic interactions. |

Applications in Chemical Research and Development Non Clinical Focus

1-(Methylsulfonyl)azepane Derivatives as Synthetic Intermediates and Building Blocks

The inherent reactivity and structural features of this compound and its derivatives make them valuable intermediates in organic synthesis. The presence of the azepane ring offers conformational flexibility, while the electron-withdrawing methylsulfonyl group can influence the reactivity of the nitrogen atom and adjacent positions. rsc.org

Precursors for Complex Heterocyclic Systems

Derivatives of this compound have been successfully employed as precursors in the synthesis of more intricate heterocyclic systems. A notable example is the synthesis of substituted tetrahydroazepines through a silyl (B83357) aza-Prins cyclization mediated by iron(III) salts. csic.esacs.orgresearchgate.netnih.gov In this methodology, a this compound derivative serves as a key starting material, undergoing a cyclization reaction to form a more complex, unsaturated seven-membered azacycle. csic.esacs.orgresearchgate.netnih.gov This approach highlights the utility of the this compound core in constructing diverse and functionally rich heterocyclic frameworks.

Furthermore, substituted this compound moieties have been incorporated into larger molecular structures containing other heterocyclic rings, such as pyridazines and thiazoles. For instance, compounds like 4-((6-chloropyridazin-3-yl)methyl)-1-(methylsulfonyl)azepane (B1444505) are subjects of research for the development of novel pyrimidine (B1678525) and pyridazine (B1198779) derivatives. Similarly, 5-(azepan-1-yl)-4-((4-chlorophenyl)sulfonyl)-2-(methylsulfonyl)thiazole is utilized in the exploration of new thiazole-based compounds. These examples underscore the role of the this compound unit as a foundational component for accessing a wider range of complex heterocyclic structures.

The following table provides examples of complex heterocyclic systems synthesized from this compound derivatives:

| Starting Material Derivative | Reaction Type | Resulting Complex Heterocycle |

| N-allyl-N-((trimethylsilyl)methyl)methanesulfonamide | Silyl aza-Prins cyclization | Substituted tetrahydroazepines |

| This compound | Multi-step synthesis | 4-((6-Chloropyridazin-3-yl)methyl)-1-(methylsulfonyl)azepane |

| This compound | Multi-step synthesis | 5-(Azepan-1-yl)-4-((4-chlorophenyl)sulfonyl)-2-(methylsulfonyl)thiazole |

Scaffolds in Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful technique for the rapid synthesis of large numbers of different but structurally related molecules, known as chemical libraries. uomustansiriyah.edu.iqnih.govnih.gov These libraries are instrumental in the discovery of new compounds with desired properties. The structural characteristics of this compound make it an attractive scaffold for the generation of such libraries.

Chemical suppliers offer derivatives of this compound, such as 4-((3-chloropyrazin-2-yl)methyl)-1-(methylsulfonyl)azepane, specifically as building blocks for combinatorial synthesis. The rationale behind using this scaffold lies in its ability to introduce specific three-dimensional diversity into the library. The azepane ring provides a non-flat, flexible core, while the methylsulfonyl group and other substitution points on the ring system allow for the attachment of a variety of different chemical groups. By systematically varying these substituents, a large and diverse library of compounds can be generated from a single this compound-based scaffold. uniroma1.it

Role in Catalysis

The application of this compound derivatives extends into the field of catalysis, particularly in the design of ligands for metal-catalyzed reactions.

Ligand Design for Metal-Catalyzed Reactions

The effectiveness of a metal catalyst is often dictated by the ligands that coordinate to the metal center. These ligands can influence the catalyst's activity, selectivity, and stability. While direct use of this compound as a ligand is not extensively documented, the structural components of this molecule, namely the sulfonyl group, are found in advanced ligand designs.

For example, ylide-substituted phosphines (YPhos) have emerged as excellent ligands for various transition metal-catalyzed reactions. nih.gov Some of these YPhos ligands incorporate a sulfonyl group, which plays a role in the ligand's electronic properties and coordination behavior with the metal. nih.gov This suggests that the sulfonyl moiety, a key feature of this compound, is a valuable functional group in the development of sophisticated ligands for catalysis. The broader family of N-heterocycles is also crucial in ligand development, with pyridine-oxazoline ligands being used in palladium-catalyzed amination reactions to form other nitrogen-containing rings like piperidines.

Contributions to Materials Science

The unique properties of the azepane ring and the sulfonamide functional group have led to their investigation in the field of materials science, particularly in the development of novel polymers.

Development of Novel Polymeric Materials

While the direct polymerization of this compound itself is not a common application, the individual components of the molecule—the azepane ring and the sulfonamide group—are of interest in polymer chemistry.

The azepine ring system, a core component of this compound, has been incorporated into the design of building blocks for polymer solar cells. For instance, a pentacyclic building block containing an azepine-2,7-dione moiety has been synthesized and used to create D-A copolymers for organic photovoltaic applications. rsc.org This demonstrates the potential of the azepine structure to contribute to the electronic properties of polymeric materials.

The compound this compound, which features a seven-membered azepane ring N-substituted with a methylsulfonyl group, serves as a versatile scaffold in non-clinical chemical research. The combination of the conformationally flexible azepane heterocycle and the polar, chemically stable methylsulfonyl group lends itself to applications where precise spatial arrangements and specific molecular interactions are investigated. mdpi.comresearchgate.net

Probes for Chemical and Biochemical Processes

In chemical biology and process chemistry, probes are molecules designed to identify and study specific targets, such as proteins or biochemical pathways. While this compound itself is a foundational structure, its derivatives have been utilized as research tools. For instance, more complex molecules incorporating the this compound core have been used in studies aimed at understanding metabolic pathways and receptor interactions. evitachem.com The azepane scaffold is a key component in these probes, providing a distinct three-dimensional structure for interaction with biological targets. researchgate.net The methylsulfonyl group contributes to polarity and can participate in key binding interactions, such as hydrogen bonding, with enzymes or receptors. researchgate.net The development of fluorescent probes, where a fluorophore is attached to a core scaffold like azepane, allows for the imaging and real-time study of protein dynamics within their native environments. rsc.org The fundamental structure of this compound provides a blueprint for designing such specific probes.

Conformational Restraints in Peptide Chemistry (e.g., Beta-Turn Induction)

The spatial arrangement of peptides is critical to their biological function, and inducing specific secondary structures, like β-turns, is a key goal in peptide chemistry and drug design. nih.gov The seven-membered azepane ring is a valuable tool for imposing conformational restrictions on peptide chains. mdpi.com

The N-methylsulfonyl group in this compound, while not present in the specific amino acids studied, would further modulate the properties of an azepane-containing peptide. This group is known for its metabolic stability and its ability to act as a hydrogen bond acceptor, potentially forming additional interactions that could further stabilize a desired conformation. researchgate.net

| Peptide Sequence (Ac-X-Y-Z-W-NH₂) | Azepane Position | Resulting Conformation | Reference |

|---|---|---|---|

| Ac-Az-Ala-Ala-Ala-NH₂ | i | No Stable β-Turn | nih.gov |

| Ac-Ala-Az-Ala-Ala-NH₂ | i+1 | Effective β-Turn Induction | nih.govcsic.es |

| Ac-Ala-Ala-Az-Ala-NH₂ | i+2 | No Stable β-Turn | nih.gov |

| Ac-Ala-Az-Leu-Ala-NH₂ | i+1 | Effective β-Turn Induction | nih.gov |

| Ac-Ala-Az-Val-Ala-NH₂ | i+1 | β-Turn Disrupted | nih.gov |

Table based on findings for a diastereopure azepane-derived quaternary amino acid, demonstrating the principle of using the azepane scaffold for conformational control.

Investigating Molecular Recognition Principles

Molecular recognition is the foundation of specific interactions in biological and chemical systems, governed by a variety of non-covalent forces such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces. chemistryviews.orgescholarship.org Simple, well-defined molecules are often used as tools to dissect and understand these fundamental interactions. This compound is an excellent candidate for such studies due to its distinct structural features.

By systematically studying the binding of this compound to various host molecules or biological targets and comparing the results to simpler analogues (e.g., azepane itself or N-acetylazepane), researchers can quantify the specific contribution of the methylsulfonyl group to the binding affinity and specificity. Such studies provide valuable insights into the nature of non-covalent interactions, which is essential for the rational design of new drugs and functional materials. escholarship.orgchemrxiv.org

| Structural Feature | Functional Group | Potential Non-Covalent Interaction Type | Reference |

|---|---|---|---|

| Sulfonyl Group | -SO₂- | Hydrogen Bond Acceptor (via Oxygen atoms) | researchgate.net |

| Sulfonyl Group | -SO₂- | Dipole-Dipole Interactions | chemistryviews.org |

| Azepane Ring | Nitrogen Atom | Hydrogen Bond Acceptor | evitachem.com |

| Azepane & Methyl Groups | -CH₂-, -CH₃ | van der Waals / Hydrophobic Interactions | chemistryviews.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.